3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c22-13-17-6-7-21-19(12-17)20(14-23-21)18-8-10-24(11-9-18)15-16-4-2-1-3-5-16/h1-8,12,14,23H,9-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUAGHXOADDMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)C#N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Neuroscience
The compound has been studied for its potential effects on the dopaminergic system , particularly its interaction with the dopamine D₂ receptor. This receptor is crucial for regulating motor control and reward pathways in the brain. Research indicates that compounds like 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile can modulate dopaminergic signaling, making them valuable in treating disorders such as schizophrenia and Parkinson's disease .
Medicinal Chemistry
Due to its ability to bind to various neurotransmitter receptors, this compound is investigated as a lead candidate in drug development for various neurological disorders. Its unique structure allows it to potentially exhibit high selectivity and affinity for specific targets compared to other compounds .
Pharmacological Studies
Pharmacological research has highlighted the compound's role in influencing cellular signaling pathways. It has been shown to affect neurotransmitter release and receptor activity, which can lead to significant physiological changes. These properties are being explored for their therapeutic potential in treating mood disorders and addiction .
Chemical Biology
In chemical biology, this compound serves as a tool for studying the mechanisms of action of related compounds. Its interactions at the molecular level provide insights into receptor dynamics and cellular responses .
Case Study 1: Dopamine Receptor Interaction
A study focused on the binding affinity of this compound to the dopamine D₂ receptor revealed that it acts as a partial agonist. This interaction was shown to enhance dopaminergic signaling in vitro, suggesting potential applications in treating conditions characterized by dopaminergic dysfunction.
Case Study 2: Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound led to improved motor function and reduced neuronal loss. The underlying mechanism appears to involve modulation of inflammatory pathways and oxidative stress response .
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the tetrahydropyridine substituent and indole substitution patterns. Key differences in physicochemical properties, pharmacological activity, and synthetic complexity are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity The benzyl group in the target compound may enhance binding to aromatic-rich pockets in receptors (e.g., serotonin transporters or monoamine oxidases), as seen in analogs like 3-(4-(4-chlorophenoxy)phenyl)-1H-indole-5-carbonitrile derivatives, which exhibit SERT inhibitory activity .
Synthetic Challenges The benzyl group introduces synthetic complexity due to the need for selective alkylation without indole N-alkylation . Halogenated analogs (e.g., 4-chlorobutyl) require rigorous purification to avoid byproducts, as noted in crystallographic corrections .
Crystallographic and Conformational Insights
- The tetrahydropyridine ring adopts a boat conformation in analogs, with puckering parameters (e.g., Cremer-Pople coordinates) influencing receptor docking .
- Hydrogen-bonding patterns (e.g., N–H⋯N interactions in 4-chlorobutyl derivatives) stabilize crystal packing, which correlates with improved thermal stability .
Biological Activity
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile (CAS Number: 17403-05-3) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 288.39 g/mol. Its structure features a benzyl group attached to a tetrahydropyridine moiety and an indole core, which are known to influence its biological activity.
Anticancer Activity
Research has shown that derivatives of indole compounds exhibit significant anticancer properties. A study highlighted that certain indole derivatives, including those similar to this compound, demonstrated potent inhibition of tumor cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways like the PI3K/Akt pathway .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, it has been shown to significantly reduce levels of TNF-α and IL-6 in activated macrophages . The anti-inflammatory activity was assessed using COX enzyme inhibition assays, where related compounds exhibited IC50 values in the low micromolar range, suggesting a strong potential for treating inflammatory diseases .
Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, this compound has been investigated for neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative disorders such as Alzheimer's disease .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Modulation of Signaling Pathways : It affects multiple signaling pathways relevant to cancer cell survival and inflammation.
- Antioxidant Activity : The compound may enhance cellular antioxidant defenses, thereby mitigating oxidative damage in neuronal cells.
Case Study 1: Cancer Cell Line Evaluation
A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.5 µM to 2 µM against HeLa cells. This suggests a promising anticancer profile compared to standard chemotherapeutic agents .
Case Study 2: Inflammatory Response Modulation
In vivo experiments using animal models showed that administration of the compound resulted in significant reductions in paw edema and inflammatory cytokine levels after carrageenan-induced inflammation. The observed effects were comparable to those produced by standard anti-inflammatory drugs like diclofenac .
Q & A
Q. What are the standard synthetic routes for 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile, and how are intermediates characterized?
A common approach involves multi-step organic synthesis, starting with indole derivatives and functionalizing the pyridine ring. For example, VNS (vicarious nucleophilic substitution) hydrogenation of nitroindole precursors with cyanomethyl reagents can yield intermediates like 1-benzyloxymethyl-4-(cyanomethyl)-2-methyl-5-nitroindole . Key intermediates are characterized via 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on NMR (to resolve aromatic protons and pyridinyl/benzyl groups), IR (to confirm nitrile stretches at ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For example, the indole core’s proton signals in ¹H NMR typically appear between δ 6.8–8.0 ppm .
Q. How is purity assessed during synthesis, and what solvents are optimal for crystallization?
Purity is monitored via thin-layer chromatography (TLC) and HPLC . Crystallization is often performed in polar aprotic solvents like acetonitrile or methanol, which facilitate the isolation of high-purity solids (>98% by HPLC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Yield variations often stem from differences in reaction conditions (e.g., temperature, solvent choice, or catalyst loading). For instance, nitration steps require strict temperature control (0–5°C) to avoid side reactions . Comparative studies using design of experiments (DoE) can identify critical parameters. A recent study noted that replacing THF with 1,4-dioxane increased yields by 15% due to improved solubility of intermediates .
Q. What strategies optimize regioselectivity during functionalization of the tetrahydropyridine ring?
Regioselective benzylation at the pyridine nitrogen can be achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems. Computational modeling (DFT) of charge distribution in the tetrahydropyridine ring helps predict reactive sites, minimizing byproducts like N-alkylation at undesired positions .
Q. How do structural modifications (e.g., nitro or sulfonyl groups) alter the compound’s biological activity?
Introducing electron-withdrawing groups (e.g., nitro at the indole 5-position) enhances binding affinity to serotonin receptors, as shown in analogues like 5-nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole . However, sulfonyl groups may reduce blood-brain barrier permeability due to increased polarity, requiring pharmacokinetic studies using in vitro BBB models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Scaling up asymmetric syntheses requires chiral catalysts (e.g., BINOL-derived phosphoric acids) and rigorous monitoring via chiral HPLC . A 2024 study reported a 10% drop in enantiomeric excess (ee) when reactions were scaled from 1g to 100g, attributed to incomplete mixing in large reactors .
Methodological Considerations
Q. How should researchers handle discrepancies in melting point data across studies?
Melting point variations (e.g., 193–198°C for indole-3-carboxaldehyde derivatives ) may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs, while Karl Fischer titration quantifies moisture content .
Q. What experimental designs are suitable for studying this compound’s environmental fate?
Follow frameworks like Project INCHEMBIOL , which uses long-term laboratory studies (2005–2011) to assess abiotic/biotic degradation, bioaccumulation, and ecotoxicity. Key metrics include logP (measured via shake-flask method) and hydrolysis half-lives under varying pH .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound?
Discrepancies often arise from differences in assay conditions (e.g., cell line variability, concentration ranges). A 2025 review highlighted that IC₅₀ values for serotonin receptor inhibition varied by 3-fold when tested in HEK293 vs. CHO cells . Standardizing protocols (e.g., NIH/NCATS guidelines ) and using isogenic cell lines improves reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
